4-Methyl-3-hydroxyanthranilic acid
Overview
Description
4-Methyl-3-hydroxyanthranilic acid is an aminobenzoic acid derivative characterized by the substitution of a hydroxy group at position 3 and a methyl group at position 4 on the anthranilic acid structure . This compound is known for its role as a bacterial metabolite and has been studied for its various biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-hydroxyanthranilic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-methyl-3-aminobenzoic acid. This intermediate is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of specific bacterial strains such as Streptomyces chrysomallus. The bacteria are cultured under controlled conditions to produce the compound, which is then extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-hydroxyanthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Quinolinic acid derivatives.
Reduction: 4-Methyl-3-aminobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-hydroxyanthranilic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-hydroxyanthranilic acid involves its participation in the kynurenine pathway, where it acts as an intermediate in the metabolism of tryptophan. It is converted to quinolinic acid, which is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). This pathway is crucial for cellular energy production and various metabolic processes .
Comparison with Similar Compounds
3-Hydroxyanthranilic acid: An intermediate in the metabolism of tryptophan, similar in structure but lacks the methyl group at position 4.
Anthranilic acid: The parent compound, which lacks both the hydroxy and methyl groups.
4-Methyl-3-hydroxybenzoic acid: Similar structure but lacks the amino group at position 2.
Uniqueness: 4-Methyl-3-hydroxyanthranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a bacterial metabolite and its involvement in the biosynthesis of actinomycins highlight its significance in both natural and synthetic chemistry .
Properties
IUPAC Name |
2-amino-3-hydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZONAXDAWHDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203691 | |
Record name | 4-Methyl-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-14-7 | |
Record name | 2-Amino-3-hydroxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-hydroxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-methylanthranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-3-HYDROXYANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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